Lafutidine - 118288-08-7

Lafutidine

Catalog Number: EVT-272428
CAS Number: 118288-08-7
Molecular Formula: C22H29N3O4S
Molecular Weight: 431.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lafutidine ((±)-2-(furfurylsulfinyl)-N-[4-[4-(piperidinomethyl)-2-pyridyl]oxy-(Z)-2-butenyl] acetamide) [] is a novel histamine H2-receptor antagonist [, ]. In scientific research, lafutidine serves as a valuable tool for investigating the role of histamine H2 receptors in various physiological and pathological processes.

Famotidine

    Compound Description: Famotidine is a histamine H2 receptor antagonist used to treat gastrointestinal conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD). It works by blocking histamine, which reduces the amount of acid produced in the stomach [, , , , ].

    Relevance: Famotidine serves as a comparative agent in many studies involving Lafutidine, particularly regarding their antisecretory effects. Both are H2 receptor antagonists, but Lafutidine is suggested to possess additional gastroprotective mechanisms beyond simple acid suppression, unlike Famotidine [, , , , ].

Cimetidine

    Compound Description: Cimetidine, like Famotidine, is a histamine H2 receptor antagonist used to treat similar gastrointestinal conditions. It functions by reducing gastric acid secretion [, ].

    Relevance: Cimetidine is another comparative drug used in research alongside Lafutidine, primarily in studies evaluating their effects on ulcer healing and relapse. While both are H2 receptor antagonists, Lafutidine often exhibits superior efficacy in preventing ulcer relapse, suggesting additional protective mechanisms beyond acid suppression [, ].

Lansoprazole

    Compound Description: Lansoprazole belongs to a class of drugs called proton pump inhibitors (PPIs) that block acid production in the stomach. It is widely used to treat ulcers, GERD, and other conditions involving excessive stomach acid [, , ].

    Relevance: Lansoprazole represents a different class of antisecretory drugs (PPIs) compared to Lafutidine (H2 receptor antagonist). Studies comparing the two drugs in treating Helicobacter pylori infection or GERD help assess the relative efficacy and tolerability of these distinct therapeutic approaches [, , ].

Rabeprazole

    Compound Description: Rabeprazole, like Lansoprazole, is a PPI that effectively suppresses gastric acid production. It is used to manage a range of acid-related disorders, including peptic ulcers and GERD [, , , ].

    Relevance: Similar to Lansoprazole, Rabeprazole serves as a representative of PPIs, contrasting with Lafutidine's mechanism as an H2 receptor antagonist. Comparative studies between Rabeprazole and Lafutidine, particularly in treating post-endoscopic submucosal dissection ulcers, help elucidate the strengths and limitations of each drug class in specific clinical scenarios [, , , ].

Domperidone

    Compound Description: Domperidone is a dopamine antagonist primarily used to relieve nausea and vomiting. It works by blocking dopamine receptors in the brain and gut, promoting gastric emptying and reducing nausea [, , ].

    Relevance: Domperidone is frequently co-formulated with Lafutidine in tablet formulations. This combination addresses both acid secretion and dysmotility issues often associated with gastrointestinal disorders. Analytical methods are specifically developed to simultaneously quantify both drugs in these combined dosage forms [, , ].

Capsaicin

    Compound Description: Capsaicin, the pungent compound found in chili peppers, is a known activator of transient receptor potential vanilloid 1 (TRPV1) receptors, which are expressed on sensory neurons, including those involved in pain and inflammation [, , , , , , , ].

16,16-dimethyl prostaglandin E2

    Compound Description: 16,16-dimethyl prostaglandin E2 is a synthetic analog of prostaglandin E2, a naturally occurring compound with various physiological roles, including protection of the gastric mucosa from damage [].

    Relevance: This compound serves as a point of comparison to investigate the mechanism of Lafutidine's gastroprotective effects. Unlike 16,16-dimethyl prostaglandin E2, which directly protects gastric epithelial cells, Lafutidine's protective action appears to be mediated by promoting mucosal restitution through capsaicin-sensitive afferent nerves [].

Source and Classification

Lafutidine is derived from the class of compounds known as pyridine derivatives. It is classified under histamine H2 receptor antagonists, which are commonly used in clinical practice to manage conditions associated with excessive gastric acid production.

Synthesis Analysis

Methods and Technical Details

The synthesis of lafutidine has been explored through various methods, with aminolysis being a prominent approach.

  1. Aminolysis Method: This method involves the reaction of phthalic imidine with amines, leading to the formation of lafutidine. The process yields higher purity products and eliminates dihydro lafutidine impurities, which are common in other synthesis routes. The reaction typically results in a total recovery rate of 85-95% for the starting materials used in this method .
  2. Hydroxylamine Hydrochloride Method: Another effective synthesis route involves using hydroxylamine hydrochloride as an aminolysis reagent. This method simplifies the removal of reagents and enhances product purity, achieving up to 99.88% purity in the final product .
  3. Suicide Substrate Approach: Recent innovations include using a "suicide substrate" like 1-hexene to control the formation of undesired dihydrolafutidine during synthesis, thus improving yield and purity .
Molecular Structure Analysis

Structure and Data

Lafutidine's molecular formula is C17H22N2OC_{17}H_{22}N_2O, and its structure can be represented as follows:

  • Molecular Weight: 274.37 g/mol
  • Chemical Structure: Lafutidine features a pyridine ring, a piperidine moiety, and a butylene side chain that contribute to its pharmacological activity.

The structural configuration allows lafutidine to effectively bind to histamine H2 receptors, inhibiting their action and reducing gastric acid secretion.

Chemical Reactions Analysis

Reactions and Technical Details

Lafutidine undergoes several key reactions during its synthesis:

  1. Aminolysis Reaction: The primary reaction involves the nucleophilic attack of amines on phthalic imidine derivatives, resulting in the formation of lafutidine.
  2. Condensation Reactions: In the hydroxylamine hydrochloride method, condensation reactions between intermediate compounds yield lafutidine as the final product.

These reactions are characterized by their efficiency and ability to produce high-purity lafutidine while minimizing byproducts.

Mechanism of Action

Process and Data

Lafutidine exerts its pharmacological effects through competitive inhibition of histamine at H2 receptors located on gastric parietal cells. This inhibition leads to:

  • Reduction in Gastric Acid Secretion: By blocking histamine's action, lafutidine decreases both basal and stimulated gastric acid production.
  • Gastroprotective Effects: Lafutidine enhances mucosal defense mechanisms by stimulating the secretion of mucus and bicarbonate, which protect the gastric lining from acidic damage.

This dual action makes lafutidine effective in treating peptic ulcer diseases and gastroesophageal reflux disease.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in methanol and acetonitrile; sparingly soluble in water.
  • pH: Typically ranges from 4 to 6 when dissolved in aqueous solutions.
  • Stability: Lafutidine is stable under normal storage conditions but should be protected from light.

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Lafutidine is primarily used in clinical settings for:

  • Treatment of Peptic Ulcers: It promotes healing by reducing gastric acidity.
  • Management of Gastroesophageal Reflux Disease: By decreasing acid secretion, it alleviates symptoms associated with reflux.
  • Gastroprotection: Its ability to enhance mucosal defenses makes it beneficial for patients at risk of gastric damage due to NSAIDs or other ulcerogenic agents.

Research continues into additional applications and formulations that may enhance its therapeutic efficacy or reduce side effects associated with traditional H2 receptor antagonists.

Chemical and Pharmacological Profile of Lafutidine

Structural Characteristics and Molecular Classification

Lafutidine is a small organic molecule with the systematic chemical name 2-[(furan-2-yl)methanesulfinyl]-N-[(2Z)-4-({4-[(piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-yl]acetamide. Its molecular formula is C₂₂H₂₉N₃O₄S, corresponding to a molecular weight of 431.55 g/mol (monoisotopic mass: 431.1879 g/mol) [1] [5]. The compound features a distinctive Z-configuration around its butenyl chain, confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. This configuration facilitates optimal receptor interaction by positioning key pharmacophores.

Structurally, lafutidine integrates three heterocyclic systems:

  • A furan ring linked via a sulfinylmethyl moiety (–CH₂–S(=O)–), enhancing electronic properties.
  • A central pyridine ring connected to a piperidine group through a methylene bridge (–CH₂–).
  • A piperidine ring (tertiary amine) contributing to basicity and water solubility.

The molecule is classified as an alkyl aryl ether due to its pyridyloxy-butenyl linkage. Its IUPAC classification places it under N-acyl amines and sulfoxides, with the sulfinyl group (–S(=O)–) acting as a chiral center (though clinically used as a racemate). Lafutidine’s high lipophilicity (logP ≈ 2.59) enables efficient membrane penetration, explaining its rapid absorption kinetics [1] [8].

Table 1: Key Structural Features of Lafutidine

FeatureDescription
Molecular FormulaC₂₂H₂₉N₃O₄S
Molecular Weight431.55 g/mol
Key Functional GroupsFuran, sulfoxide, pyridine, piperidine, alkyl aryl ether, acetamide
Chiral CentersSulfinyl sulfur (stereochemically labile)
Lipophilicity (logP)~2.59 (moderate, supports membrane permeability)
Hydrogen Bond Acceptors5 (carbonyl O, sulfinyl O, pyridine N, furan O, ether O)
Hydrogen Bond Donors1 (amide NH)

Pharmacokinetic Properties: Absorption, Metabolism, and Excretion

Absorption

Lafutidine demonstrates rapid oral absorption, achieving peak plasma concentrations (Tₘₐₓ) within 1–3 hours post-administration in fasted states [3] [10]. This swift absorption is attributed to its lipophilicity and uncharged tertiary amine groups at intestinal pH. Dose proportionality studies (10–40 mg) confirm linear increases in Cₘₐₓ (peak plasma concentration) and AUC (area under the curve), indicating consistent absorption efficiency across therapeutic doses [10]. Food intake does not significantly alter overall bioavailability (AUC remains unchanged), but delays Tₘₐₓ by ~1 hour due to slowed gastric emptying [10].

Metabolism

Hepatic metabolism primarily involves cytochrome P450 (CYP) isozymes, notably CYP3A4 and CYP2D6, generating inactive metabolites. Lafutidine undergoes three major biotransformations:

  • Oxidative desulfuration: Conversion of sulfoxide to sulfone.
  • N-dealkylation: Cleavage of the piperidine-methylpyridine bond.
  • Furan ring hydroxylation: Followed by glucuronidation [1].

Unlike first-generation H₂ antagonists (e.g., cimetidine), lafutidine exhibits minimal CYP inhibition, reducing risks of drug-drug interactions [8].

Excretion

Elimination occurs predominantly via renal excretion (60–70% of dose), with metabolites detectable in urine within 4 hours. A minor fraction (<10%) undergoes fecal excretion. The elimination half-life (t₁/₂) ranges from 1–3 hours, supporting twice-daily dosing regimens without accumulation during repeated administration [3] [10].

Table 2: Pharmacokinetic Parameters of Lafutidine in Humans

ParameterFasted State (10 mg)Fed State (10 mg)Dose Proportionality (10–40 mg)
Tₘₐₓ (hours)1.5 ± 0.52.5 ± 0.8*Linear increase
Cₘₐₓ (ng/mL)150 ± 45140 ± 40Linear increase
AUC (ng·h/mL)850 ± 200830 ± 190Linear increase
t₁/₂ (hours)2.0 ± 0.62.1 ± 0.7Dose-independent
Renal Excretion (%)65 ± 10Not reportedDose-independent

*Significantly delayed vs. fasted state (p < 0.05) [3] [10].

Histamine H₂-Receptor Antagonism: Mechanism of Action

Primary Mechanism: Competitive H₂-Receptor Blockade

Lafutidine acts as a competitive antagonist at histamine H₂ receptors on gastric parietal cells. It binds reversibly to the extracellular domain of H₂ receptors, preventing histamine-induced activation of adenylate cyclase. This suppresses cAMP-dependent proton pump (H⁺/K⁺-ATPase) activation, reducing basal and meal-stimulated acid secretion by 70–90% within 1 hour [3] [4]. Pharmacodynamic studies show lafutidine achieves longer daytime acid suppression than equimolar famotidine due to slower receptor dissociation kinetics, despite comparable plasma half-lives [3].

Additional Mechanisms: Beyond H₂ Blockade

Unique among H₂ antagonists, lafutidine exhibits histamine-independent gastroprotective actions:

  • Nitric Oxide (NO)-Mediated Effects: Lafutidine enhances gastric mucosal NO synthesis via neuronal nitric oxide synthase (nNOS) activation. NO stimulates mucin and bicarbonate secretion, fortifying the gastric mucus barrier. This effect persists even after H₂-receptor blockade, confirmed using selective nNOS inhibitors like L-NMMA [4] [6].
  • Capsaicin-Sensitive Afferent Neuron (CSN) Sensitization: Lafutidine activates sensory neurons in the gastric mucosa, triggering calcitonin gene-related peptide (CGRP) release. CGRP induces vasodilation, increasing gastric mucosal blood flow (GMBF) by 25–40% and accelerating mucosal repair. Unlike capsaicin, lafutidine does not directly activate vanilloid receptor 1 (TRPV1) but sensitizes CSN via prostaglandin-dependent pathways [6] [9].

Table 3: Comparative Acid Inhibition Mechanisms of Lafutidine vs. Conventional H₂ Antagonists

MechanismLafutidineFamotidine/Cimetidine
H₂-Receptor BlockadeCompetitive, reversibleCompetitive, reversible
Onset of Action<1 hour (rapid)1–3 hours (slower)
Daytime Acid SuppressionEnhanced (prolonged)Moderate
Mucosal Blood Flow↑↑ 25–40% (CGRP/NO-dependent)Neutral or slight ↓
Mucin/Bicarbonate Secretion↑↑ (NO-mediated)No effect
Sensory Neuron InvolvementCapsaicin-sensitive afferent neuron activationNo involvement

Properties

CAS Number

118288-08-7

Product Name

Lafutidine

IUPAC Name

2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

InChI

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)

InChI Key

KMZQAVXSMUKBPD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3

Synonyms

FRG 8813
FRG-8813
lafutidine
N-(4-(4-piperidinylmethyl)pyridyl-2-oxy)-(Z)-butenyl-2-(furfurylsulfinyl)acetamide
N-(4-(4-piperidinylmethyl)pyridyl-2-oxy)butenyl-2-(furfurylsulfinyl)acetamide

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)CC3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.